2'-Mchp 2'-Mchp
Brand Name: Vulcanchem
CAS No.: 116169-22-3
VCID: VC20886185
InChI: InChI=1S/C26H38O2/c1-16-6-5-7-19-15-23-21-9-8-18-14-20(28)10-12-24(18,3)22(21)11-13-25(23,4)26(16,19)17(2)27/h14,16,19,21-23H,5-13,15H2,1-4H3/t16-,19+,21+,22-,23-,24-,25-,26-/m0/s1
SMILES: CC1CCCC2C1(C3(CCC4C(C3C2)CCC5=CC(=O)CCC45C)C)C(=O)C
Molecular Formula: C26H38O2
Molecular Weight: 382.6 g/mol

2'-Mchp

CAS No.: 116169-22-3

Cat. No.: VC20886185

Molecular Formula: C26H38O2

Molecular Weight: 382.6 g/mol

* For research use only. Not for human or veterinary use.

2'-Mchp - 116169-22-3

Specification

CAS No. 116169-22-3
Molecular Formula C26H38O2
Molecular Weight 382.6 g/mol
IUPAC Name (4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one
Standard InChI InChI=1S/C26H38O2/c1-16-6-5-7-19-15-23-21-9-8-18-14-20(28)10-12-24(18,3)22(21)11-13-25(23,4)26(16,19)17(2)27/h14,16,19,21-23H,5-13,15H2,1-4H3/t16-,19+,21+,22-,23-,24-,25-,26-/m0/s1
Standard InChI Key XLZCFPBMWHIZNL-JJURLJEXSA-N
Isomeric SMILES C[C@H]1CCC[C@H]2[C@@]1([C@]3(CC[C@H]4[C@H]([C@@H]3C2)CCC5=CC(=O)CC[C@]45C)C)C(=O)C
SMILES CC1CCCC2C1(C3(CCC4C(C3C2)CCC5=CC(=O)CCC45C)C)C(=O)C
Canonical SMILES CC1CCCC2C1(C3(CCC4C(C3C2)CCC5=CC(=O)CCC45C)C)C(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator